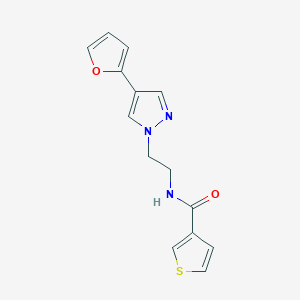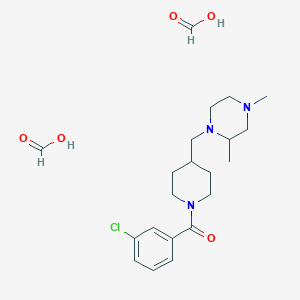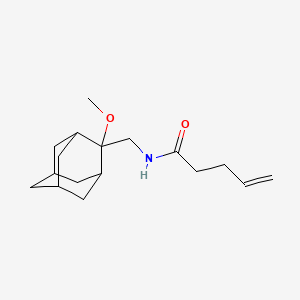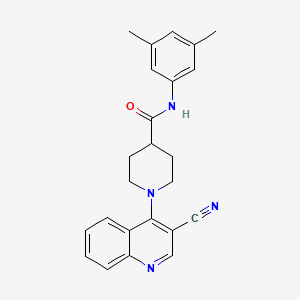
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medical research. This compound belongs to the class of piperidine carboxamides and has been found to exhibit promising biological activities.
Applications De Recherche Scientifique
Antitubercular Activity
Research has explored the antitubercular activity of derivatives structurally related to the specified compound, such as 2-isonicotinoylhydrazinecarboxamide, and others, demonstrating significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. These findings highlight the potential of such compounds in the rational design of new leads for anti-TB drugs (Asif, 2014).
CNS Acting Drugs
Another study identifies functional chemical groups, including piperidine derivatives, that may serve as lead molecules for the synthesis of compounds with central nervous system (CNS) activity. This encompasses a wide range of effects, from depression to convulsion, indicating the versatility of such structures in drug development for CNS disorders (Saganuwan, 2017).
DPP IV Inhibitors
Dipeptidyl peptidase IV (DPP IV) inhibitors, including those with piperidine and quinoline structures, have been reviewed for their potential in treating type 2 diabetes mellitus. This underscores the importance of such compounds in addressing a major global health issue by inhibiting GLP-1 and GIP degradation (Mendieta, Tarragó, & Giralt, 2011).
Organic Light-Emitting Diodes (OLEDs)
Research into BODIPY-based materials, which share structural motifs with the specified compound, has shown their potential application in organic light-emitting diodes (OLEDs). These materials offer promising avenues for the development of 'metal-free' infrared emitters, highlighting the compound's relevance in material science and optoelectronics (Squeo & Pasini, 2020).
Chemokine CCR3 Receptor Antagonists
The structural framework of piperidines has been utilized in the development of small molecule CCR3 antagonists. These antagonists are believed to have therapeutic potential in treating allergic diseases like asthma, atopic dermatitis, and allergic rhinitis, indicating the versatility of such compounds in medicinal chemistry (Willems & IJzerman, 2009).
Propriétés
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-11-17(2)13-20(12-16)27-24(29)18-7-9-28(10-8-18)23-19(14-25)15-26-22-6-4-3-5-21(22)23/h3-6,11-13,15,18H,7-10H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFBADAPXLZSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2634353.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2634357.png)

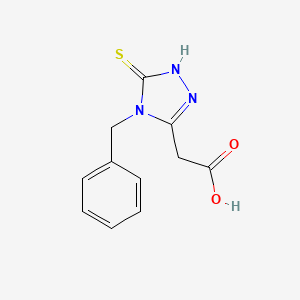


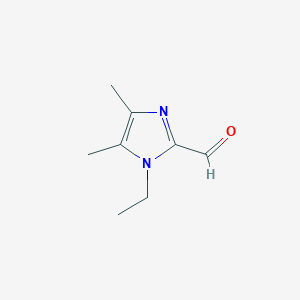
![5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2634365.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2634366.png)
methanone](/img/structure/B2634368.png)

